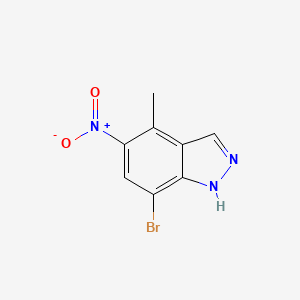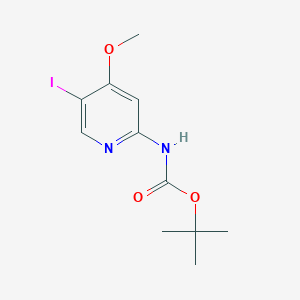
tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate: is a chemical compound with the molecular formula C11H15IN2O3 and a molecular weight of 350.15 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a tert-butyl carbamate group attached to a pyridine ring. It is commonly used in chemical research and synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate typically involves the iodination of a pyridine derivative followed by the introduction of the tert-butyl carbamate group. The general synthetic route can be summarized as follows:
Iodination: The starting material, 4-methoxypyridine, is subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This step introduces the iodine atom at the 5-position of the pyridine ring.
Carbamate Formation: The iodinated intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate group at the 2-position of the pyridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the pyridine ring can undergo reduction to form piperidine derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with appropriate ligands and bases in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of piperidine derivatives.
Coupling Reactions: Formation of biaryl or alkyne-substituted pyridine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of iodine-containing pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including advanced materials and intermediates for chemical manufacturing .
Mechanism of Action
The mechanism of action of tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is primarily related to its ability to undergo various chemical transformations. The iodine atom and methoxy group on the pyridine ring make it a versatile intermediate for further functionalization. The tert-butyl carbamate group provides stability and can be selectively removed under acidic conditions to reveal the free amine, which can then participate in additional reactions .
Comparison with Similar Compounds
- tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
- tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate
- tert-Butyl 5-methoxypyridin-3-ylcarbamate
- tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate
- tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate
Uniqueness: tert-Butyl 5-iodo-4-methoxypyridin-2-ylcarbamate is unique due to the specific positioning of the iodine and methoxy groups on the pyridine ring, which allows for selective functionalization and diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
tert-butyl N-(5-iodo-4-methoxypyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-9-5-8(16-4)7(12)6-13-9/h5-6H,1-4H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHLXRWGUVAAOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)OC)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640100 |
Source


|
| Record name | tert-Butyl (5-iodo-4-methoxypyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944935-37-9 |
Source


|
| Record name | tert-Butyl (5-iodo-4-methoxypyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
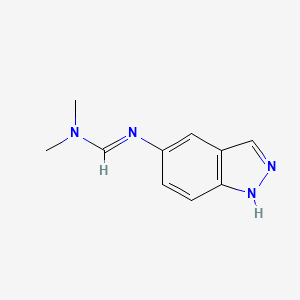
![2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1324922.png)
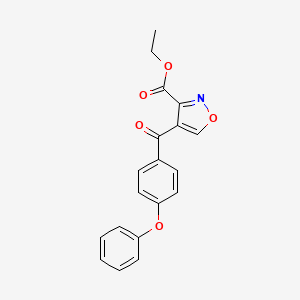
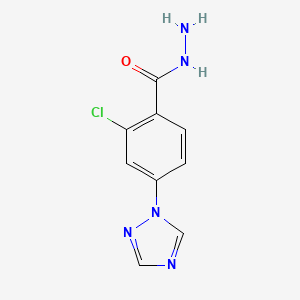
![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid](/img/structure/B1324932.png)
![[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1324935.png)
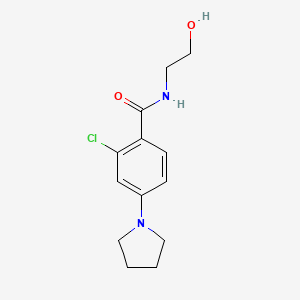
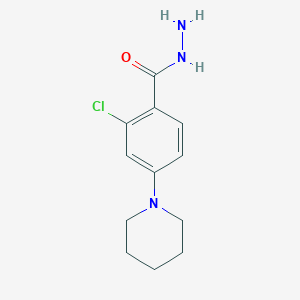
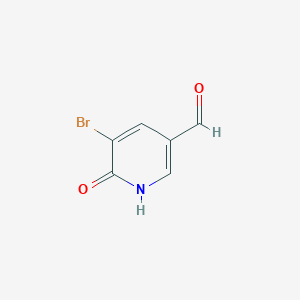
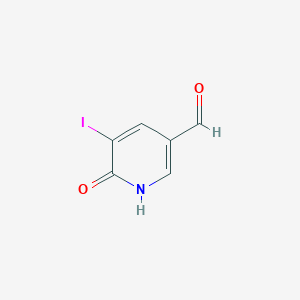
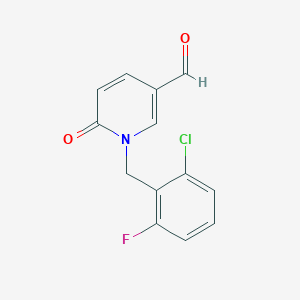
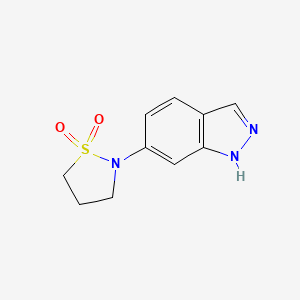
![tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1324945.png)
